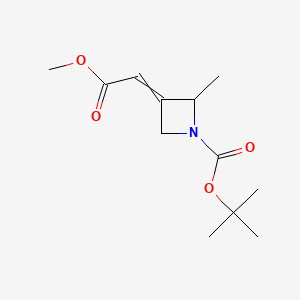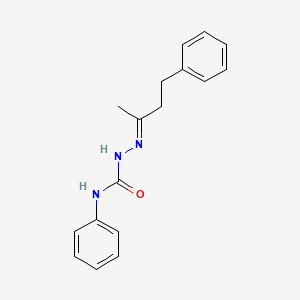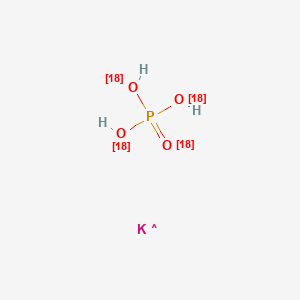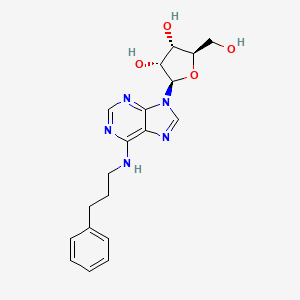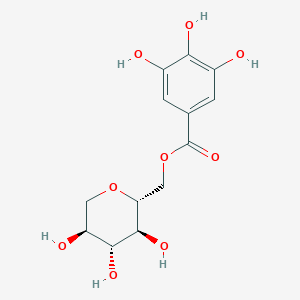
Ginnalin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginnalin B is a galloylated derivative of 1,5-anhydro-D-glucitol, a type of gallotannin found in red maple (Acer rubrum) and sugar maple (Acer saccharum) trees . This compound has garnered attention due to its potential medicinal properties, including its ability to modulate skin metabolism and promote keratinocyte differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ginnalin B involves the esterification of 1,5-anhydro-D-glucitol with gallic acid. This process typically requires the use of a catalyst and specific reaction conditions to ensure the successful attachment of the galloyl group to the glucitol core .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of red maple bark, followed by purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the extracted this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ginnalin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can replace the galloyl group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Ginnalin B has a wide range of scientific research applications:
Mécanisme D'action
Ginnalin B exerts its effects by upregulating the levels of NOTCH1 and increasing the expression of p21 . This leads to the modulation of the proliferation and differentiation balance in keratinocytes, promoting skin health and homeostasis . Additionally, this compound acts as a noncompetitive inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ginnalin A: Contains two galloyl groups and has similar antioxidant properties.
Ginnalin C: Contains one galloyl group and shares some biological activities with ginnalin B.
Maplexin F: Contains three galloyl groups and exhibits potent α-glucosidase inhibitory activity.
Maplexin J: Contains four galloyl groups and is a strong α-glucosidase inhibitor.
Uniqueness of this compound
This compound is unique due to its specific galloylation pattern and its ability to modulate keratinocyte differentiation without inducing apoptotic cell death . This makes it a promising compound for both medicinal and cosmetic applications.
Propriétés
Formule moléculaire |
C13H16O9 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O9/c14-6-1-5(2-7(15)10(6)17)13(20)22-4-9-12(19)11(18)8(16)3-21-9/h1-2,8-9,11-12,14-19H,3-4H2/t8-,9+,11+,12+/m0/s1 |
Clé InChI |
NUVIRDWXIBOJTE-LUTQBAROSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


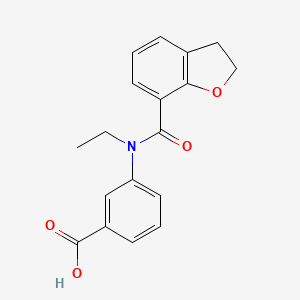
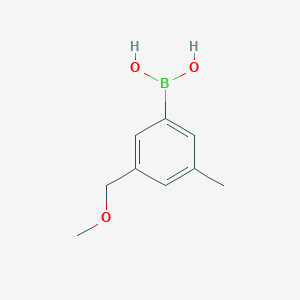
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
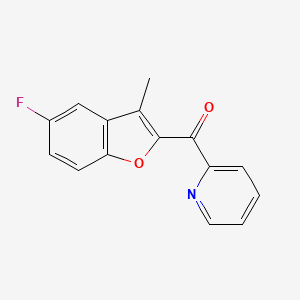


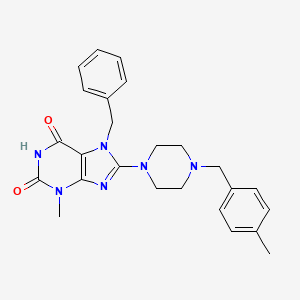

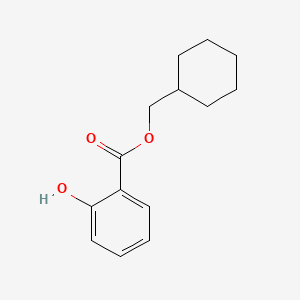
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
